molecular formula C18H24ClNO13 B593194 2-Chloro-4-nitrophenyl-beta-D-cellobioside CAS No. 135743-28-1

2-Chloro-4-nitrophenyl-beta-D-cellobioside

Cat. No.: B593194
CAS No.: 135743-28-1
M. Wt: 497.834
InChI Key: RFGBZYLCQCJGOG-KFRZSCGFSA-N
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Description

2-Chloro-4-nitrophenyl-β-D-cellobioside (CAS: 135743-28-1) is a nitrophenyl glycoside derivative widely employed as a chromogenic substrate for detecting β-glucosidase and cellulase activity. Its structure comprises a β-D-cellobiose moiety (a disaccharide of two glucose units) linked to a 2-chloro-4-nitrophenyl aglycone group. The compound releases yellow 2-chloro-4-nitrophenol upon enzymatic hydrolysis, enabling spectrophotometric quantification at 405 nm . It is critical in studying cellulase kinetics, biofuel production optimization, and enzyme inhibition mechanisms . With a molecular weight of 497.8 Da, it is stored at +4°C under desiccating conditions for stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-nitrophenyl-beta-D-cellobioside typically involves the glycosylation of 2-chloro-4-nitrophenol with cellobiose. This reaction is often catalyzed by an acid or a base under controlled conditions to ensure the selective formation of the beta-glycosidic bond . The reaction conditions usually include:

    Temperature: Moderate temperatures (20-50°C) to prevent decomposition of reactants.

    Solvent: Polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Catalyst: Acidic catalysts such as trifluoroacetic acid or basic catalysts like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-nitrophenyl-beta-D-cellobioside undergoes several types of chemical reactions, including:

    Hydrolysis: Catalyzed by cellulases, leading to the formation of 2-chloro-4-nitrophenol and cellobiose.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using cellulases at pH 5-7 and temperatures around 37°C.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst at room temperature.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents at elevated temperatures (50-80°C).

Major Products

    Hydrolysis: 2-Chloro-4-nitrophenol and cellobiose.

    Reduction: 2-Chloro-4-aminophenyl-beta-D-cellobioside.

    Substitution: Corresponding substituted phenyl-beta-D-cellobiosides.

Scientific Research Applications

2-Chloro-4-nitrophenyl-beta-D-cellobioside has diverse applications in scientific research:

Mechanism of Action

The compound acts as a substrate for cellulases, which hydrolyze the beta-glycosidic bond between the glucose units. The enzymatic action releases 2-chloro-4-nitrophenol, which can be quantitatively measured due to its chromogenic properties . This mechanism involves the binding of the substrate to the active site of the enzyme, followed by the catalytic cleavage of the glycosidic bond.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Chloro vs. Nitro Groups

Key Compounds :

4-Nitrophenyl-β-D-Cellobioside (CAS: 3482-57-3): Lacks the chlorine substituent, featuring only a 4-nitrophenyl group. Molecular weight: ~463.4 Da (calculated: 342.3 [cellobiose] + 139.1 [4-nitrophenol] - 18 [H₂O]). Applications: General β-glucosidase assays; less sensitive than chloro derivatives due to lower molar absorptivity of 4-nitrophenol .

5-Bromo-4-Chloro-3-Indolyl-β-D-Cellobioside (CAS: 177966-52-8):

  • Contains bromine and indolyl groups, enabling colorimetric (blue) or fluorogenic detection.
  • Used in histochemical staining for cellulase localization .

Mechanistic Insights :
The chlorine substituent in 2-chloro-4-nitrophenyl derivatives enhances electron-withdrawing effects, stabilizing the transition state during enzymatic hydrolysis and improving substrate affinity for certain β-glucosidases .

Fluorogenic vs. Chromogenic Substrates

4-Methylumbelliferyl-β-D-Cellobioside (CAS: Not provided):

  • Releases fluorescent 4-methylumbelliferone upon hydrolysis (excitation/emission: 365/450 nm).
  • Advantages: Higher sensitivity in low-activity enzyme assays; avoids interference from colored samples.
  • Limitations: Requires UV/fluorescence detectors, complicating high-throughput workflows .

Comparison :

Property 2-Chloro-4-Nitrophenyl-β-D-Cellobioside 4-Methylumbelliferyl-β-D-Cellobioside
Detection Method Spectrophotometric (405 nm) Fluorometric (365/450 nm)
Sensitivity Moderate High
Applications Cellulase kinetics, industrial enzymes Low-activity assays, microscopy
Cost ~¥2,040/25 mg Higher (fluorogenic reagents)

Chain Length Variants (DP2–DP5)

2-Chloro-4-nitrophenyl-β-D-cellobioside (DP2) is part of a homologous series with varying degrees of polymerization (DP):

  • DP3 (Cellotrioside): O-CPNPG3 (CAS: Not provided).
  • DP4 (Cellotetraoside) : O-CPNPG4.
  • DP5 (Cellopentaoside) : O-CPNPG5 .

Functional Differences :

  • Longer chains (DP3–DP5) mimic natural cellulose substrates more accurately, aiding in endoglucanase characterization.
  • DP2 substrates are preferred for exoglucanase and β-glucosidase specificity studies .

Biological Activity

2-Chloro-4-nitrophenyl-beta-D-cellobioside is a synthetic compound that serves as a chromogenic substrate for various glycosidases, particularly beta-D-cellobiosidase. Its unique structure, characterized by the presence of a chlorine atom and a nitro group, influences its reactivity and biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C₁₈H₂₃ClN₁O₁₃, with a molecular weight of approximately 365.38 g/mol. The compound is notable for its ability to undergo hydrolysis, producing cellobiose and 2-chloro-4-nitrophenol upon enzymatic cleavage. This reaction can be monitored spectrophotometrically, making it a valuable tool for studying enzyme kinetics.

Comparison of Related Compounds

Compound NameUnique Features
This compoundChlorinated variant with potential unique reactivity
2-Nitrophenyl-beta-D-cellobiosideChromogenic substrate yielding yellow solution
p-Nitrophenyl-beta-D-cellobiosideCommonly used substrate without nitro at position 2
4-Nitrophenyl-beta-D-cellobiosideDifferent kinetic properties due to position change

Enzymatic Hydrolysis

The primary biological activity of this compound lies in its role as a substrate for glycosidases. Research indicates that this compound can be hydrolyzed by various enzymes, including cellobiohydrolases and beta-glucosidases. The hydrolysis process is characterized by the cleavage of the aglyconic bond, leading to the release of cellobiose and 2-chloro-4-nitrophenol.

A study demonstrated that the mutant D311Y from Rhodococcus sp. exhibited increased transglycosylation efficiency when using this compound as a substrate, achieving transglycosylation yields between 68% and 93% under optimal conditions . This suggests that modifications in enzyme structure can significantly influence the substrate's hydrolysis and transglycosylation rates.

Kinetic Studies

Kinetic analyses have shown that the hydrolysis of this compound follows Michaelis-Menten kinetics. The enzyme kinetics were assessed using spectrophotometric methods to measure the release of 2-chloro-4-nitrophenol at 405 nm. The KM value for this substrate was found to be lower in certain mutant enzymes, indicating enhanced affinity compared to wild-type enzymes .

Case Studies

  • Transglycosylation Enhancement : In an experiment involving the D311Y mutant enzyme from Rhodococcus sp., researchers noted that the transglycosylation/hydrolysis ratio was inverted compared to wild-type enzymes when using this compound as a substrate. This modification led to significant improvements in transglycosylation efficiency, highlighting the compound's utility in glycoside synthesis .
  • Binding Dynamics : Another study investigated the binding dynamics of various glycosidases to chromogenic substrates, including this compound. The results indicated that structural differences among substrates could lead to significant variations in enzyme affinity and catalytic efficiency .

Q & A

Basic Research Questions

Q. How is 2-Chloro-4-nitrophenyl-beta-D-cellobioside synthesized, and what analytical methods validate its purity?

  • Methodology : The compound is synthesized via phase-transfer catalysis, reacting hepta-acetylated glycosyl bromides with 2-chloro-4-nitrophenol in a two-phase system (e.g., chloroform/water). Post-synthesis, purity is confirmed using reversed-phase HPLC (C18 column, acetonitrile/water gradient) and 1^1H/13^13C NMR spectroscopy to verify glycosidic linkage and substituent positions. FT-IR can confirm nitro and chloro functional groups (C-NO2_2 stretch at ~1520 cm1^{-1}, C-Cl at ~750 cm1^{-1}) .

Q. What is the role of the 2-chloro-4-nitrophenyl group in enzyme activity assays?

  • Methodology : The chloro and nitro substituents enhance chromogenic properties by increasing molar absorptivity (ε ~10,000–15,000 M1^{-1}cm1^{-1} at 400–410 nm). Upon enzymatic hydrolysis (e.g., by β-glucosidases or cellulases), the aglycone (2-chloro-4-nitrophenol) is released, enabling real-time kinetic monitoring via spectrophotometry. This design is critical for high-throughput screening of enzyme activity under varied pH/temperature conditions .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store lyophilized powder at –20°C in desiccated conditions to prevent hydrolysis. For aqueous solutions, use buffers (e.g., citrate-phosphate, pH 4.5–6.5) and avoid prolonged exposure to light, as nitroaryl groups may degrade under UV. Stability tests via HPLC over 24–48 hours are recommended to confirm integrity .

Advanced Research Questions

Q. How can kinetic parameters (KmK_m, VmaxV_{max}) of β-glycosidases be accurately determined using this substrate?

  • Methodology : Conduct continuous assays at saturating substrate concentrations (0.1–10 mM) in buffered solutions. Measure initial rates (ΔA/min) at 405 nm and calculate KmK_m using Lineweaver-Burk or Michaelis-Menten nonlinear regression. Control for non-enzymatic hydrolysis by including blank reactions. Note: High nitro group electron-withdrawing effects may lower KmK_m values compared to native substrates, requiring careful interpretation .

Q. What experimental strategies resolve contradictions in substrate specificity across homologous enzymes?

  • Methodology : Compare hydrolysis rates of this compound with structurally related substrates (e.g., 4-nitrophenyl-β-D-cellobioside) using wild-type and mutant enzymes (e.g., active-site variants). Pair kinetic data with molecular docking (AutoDock Vina) to identify steric or electronic effects from the chloro substituent. Validate findings with ITC (isothermal titration calorimetry) to quantify binding affinities .

Q. How can researchers troubleshoot low enzymatic activity in assays using this substrate?

  • Methodology :

  • Step 1 : Verify substrate integrity via HPLC to rule out hydrolysis during storage.
  • Step 2 : Optimize assay conditions (e.g., pH 5.0–6.0 for cellulases, 40–50°C).
  • Step 3 : Include positive controls (e.g., commercial β-glucosidase) and check for inhibitors (e.g., glucose) via competitive assays.
  • Step 4 : Use fluorescence-based substrates (e.g., 4-methylumbelliferyl derivatives) to confirm enzyme viability if absorbance assays fail .

Q. What advanced techniques characterize the compound’s interaction with carbohydrate-active enzymes?

  • Methodology : Employ surface plasmon resonance (SPR) to measure real-time binding kinetics or X-ray crystallography to resolve enzyme-substrate complexes. For dynamic studies, use stopped-flow spectroscopy to capture transient intermediates during hydrolysis. Mass spectrometry (MALDI-TOF) can identify covalent enzyme-substrate adducts in mechanism-based inhibition studies .

Q. Contradictions & Methodological Considerations

  • Synthesis Yield Variability : Phase-transfer catalysis efficiency may vary with solvent polarity and catalyst (e.g., tetrabutylammonium bromide vs. crown ethers). Optimize by testing solvent pairs (toluene/water vs. dichloromethane/water) and monitoring reaction progress via TLC .
  • Enzyme Inhibition by Byproducts : Nitrophenol derivatives can act as weak inhibitors. Pre-incubate enzymes with substrate for ≤5 minutes before measurement to minimize interference .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGBZYLCQCJGOG-KFRZSCGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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